molecular formula C8H7Br2NO2 B13868086 Methyl 6-(dibromomethyl)picolinate CAS No. 160939-16-2

Methyl 6-(dibromomethyl)picolinate

Cat. No.: B13868086
CAS No.: 160939-16-2
M. Wt: 308.95 g/mol
InChI Key: BVRWAUQXQIDPMO-UHFFFAOYSA-N
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Description

Methyl 6-(dibromomethyl)picolinate is a pyridine derivative featuring a dibromomethyl substituent at the 6-position and a methyl ester at the 2-position. These analogs are critical intermediates in medicinal chemistry, materials science, and radiopharmaceuticals, often serving as precursors for further functionalization .

Properties

CAS No.

160939-16-2

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

methyl 6-(dibromomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4-2-3-5(11-6)7(9)10/h2-4,7H,1H3

InChI Key

BVRWAUQXQIDPMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(Br)Br

Origin of Product

United States

Preparation Methods

Bromination of Methyl 6-(Hydroxymethyl)picolinate

One established method starts from methyl 6-(hydroxymethyl)picolinate, which undergoes bromination to yield methyl 6-(bromomethyl)picolinate, followed by further bromination to the dibromomethyl derivative.

  • Procedure : Methyl 6-(hydroxymethyl)picolinate is dissolved in an inert solvent such as chloroform at 0°C. Phosphorus tribromide (PBr₃) is added dropwise to effect substitution of the hydroxyl group with bromine, forming methyl 6-(bromomethyl)picolinate.

  • Further Bromination : The bromomethyl intermediate can be treated with additional brominating agents under controlled conditions to introduce a second bromine atom, forming methyl 6-(dibromomethyl)picolinate.

  • Reaction conditions : Low temperature (0°C) is maintained to control reaction rate and minimize side reactions. The solvent choice (e.g., chloroform) provides a non-polar medium suitable for bromination.

  • Yields and Purification : The brominated products are typically purified by column chromatography or recrystallization to obtain the desired compound in moderate to good yields.

Radical Bromination Using N-Bromosuccinimide (NBS)

An alternative method involves radical bromination of methyl 6-methylpicolinate derivatives using NBS under radical initiation conditions.

  • Procedure : Methyl 6-methylpicolinate is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄). N-bromosuccinimide (NBS) and a radical initiator like azodiisobutyronitrile (AIBN) or benzoyl peroxide are added. The mixture is refluxed to promote radical bromination at the methyl group adjacent to the pyridine ring, yielding methyl 6-(bromomethyl)picolinate or further brominated species.

  • Conversion to Dibromomethyl : Prolonged reaction time or increased equivalents of NBS can lead to further bromination, converting the bromomethyl to dibromomethyl.

  • Reaction monitoring : The progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy to avoid overbromination or decomposition.

  • Yields : Typical yields for bromomethyl derivatives range from 50% to 70%, with dibromomethyl derivatives obtained upon optimization of reaction conditions.

Data Table: Summary of Key Preparation Methods

Starting Material Brominating Agent Solvent Conditions Product Yield (%) Reference
Methyl 6-(hydroxymethyl)picolinate Phosphorus tribromide (PBr₃) Chloroform (CHCl₃) 0°C, dropwise addition Methyl 6-(bromomethyl)picolinate Moderate
Methyl 6-(bromomethyl)picolinate Additional bromine source Chloroform Controlled temperature This compound Moderate
Methyl 6-methylpicolinate N-Bromosuccinimide (NBS) + AIBN Carbon tetrachloride (CCl₄) Reflux, radical initiation Methyl 6-(bromomethyl)picolinate / dibromomethyl derivative 50–70

Research Discoveries and Analytical Characterization

  • NMR and Mass Spectrometry : Characterization of this compound and intermediates typically involves ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS). For example, the bromomethyl protons appear as singlets shifted downfield due to bromine’s electronegativity.

  • Melting Point and Purity : Melting points are reported to confirm compound identity and purity. Purification by column chromatography using silica gel and appropriate eluents is standard practice.

  • Reaction Optimization : Studies emphasize controlling reaction temperature and bromine equivalents to maximize dibromomethyl substitution while minimizing side products such as tribromomethyl or debrominated species.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dibromomethyl)picolinate can undergo various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of methyl 6-(bromomethyl)picolinate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Products include various oxidized derivatives of the original compound.

    Reduction Reactions: The major product is methyl 6-(bromomethyl)picolinate.

Scientific Research Applications

Methyl 6-(dibromomethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(dibromomethyl)picolinate involves its interaction with specific molecular targets. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule .

Comparison with Similar Compounds

Comparative Data Table

Compound Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications Reference
Methyl 6-(Bromomethyl)picolinate -CH$_2$Br C$8$H$7$BrNO$_2$ 229.98 66 Intermediate in heterocycle synthesis
Methyl 6-(Chloromethyl)picolinate -CH$_2$Cl C$8$H$7$ClNO$_2$ 196.61 N/A Chelator synthesis
Methyl 6-((Diethoxyphosphoryl)methyl)picolinate -CH$2$PO(OEt)$2$ C${13}$H${20}$NO$_5$P 301.27 20–90 Enzyme inhibition
Methyl 3-Bromo-6-(trifluoromethyl)picolinate -Br, -CF$_3$ C$8$H$5$BrF$3$NO$2$ 284.03 N/A Fluorinated drug precursors

Key Findings and Implications

  • Reactivity Trends : Brominated analogs exhibit higher reactivity in substitution reactions compared to chlorinated or phosphorylated derivatives due to the weaker C-Br bond .
  • Biological Activity : Phosphorylated derivatives show enhanced metal-binding capacity, making them suitable for targeting metalloenzymes .
  • Synthetic Utility : Trifluoromethyl and hydroxymethyl groups expand applications in medicinal chemistry by improving stability and enabling conjugation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 6-(dibromomethyl)picolinate, and how are reaction conditions optimized?

  • Methodology :

  • Bromination of Hydroxymethyl Precursors : Start with methyl 6-(hydroxymethyl)picolinate. Use phosphorus tribromide (PBr₃) in chloroform at 0–25°C to replace the hydroxyl group with bromine. Adjust stoichiometry (e.g., 1.2 equivalents of PBr₃) to maximize yield .
  • Solvent Selection : Dichloromethane (DCM) or chloroform is preferred for bromination due to inertness and solubility. Avoid protic solvents to prevent hydrolysis .
  • Purification : Flash column chromatography (e.g., 45% ethyl acetate in hexanes) achieves >95% purity. Monitor via TLC (Rf ~0.3 in ethyl acetate/hexanes) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Expect signals at δ 8.05–8.17 ppm (pyridine ring protons) and δ 4.67–4.73 ppm (dibromomethyl CH₂ group). Splitting patterns confirm substitution positions .
  • ¹³C NMR : Peaks at ~165 ppm (ester carbonyl) and ~30 ppm (dibromomethyl carbon) .
    • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 309.8 (calculated for C₈H₇Br₂NO₂). Isotopic patterns (Br²⁷ and Br⁸¹) validate dibromination .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritancy .
  • Storage : Store under inert gas (argon) at 2–8°C to prevent decomposition. Avoid contact with strong oxidizers (e.g., HNO₃) .
    • Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the dibromomethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The C-Br bonds in the dibromomethyl group enable Suzuki-Miyaura couplings. For example, coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 12 h) yields biaryl derivatives .
  • Competing Pathways : Steric hindrance from the pyridine ring may slow transmetallation. Optimize ligand choice (e.g., XPhos) to enhance efficiency .
    • Case Study : In a palladium-catalyzed reaction, this compound produced a 68% yield of a biphenyl analog, confirmed by HPLC (98% purity) .

Q. What strategies stabilize this compound under acidic or basic conditions?

  • Stability Studies :

  • Acidic Conditions : Degrades rapidly in HCl (>1 M) via ester hydrolysis. Stabilize by buffering at pH 5–6 with ammonium acetate .
  • Basic Conditions : Use anhydrous solvents (e.g., DMF) to minimize saponification. Add molecular sieves to scavenge trace water .
    • Thermal Stability : Decomposes above 120°C (TGA data). Store at ≤8°C for long-term stability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • In Silico Approaches :

  • Docking Studies : The pyridine ring and dibromomethyl group show affinity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Use AutoDock Vina with PDB: 2ITO .
  • ADMET Prediction : Moderate permeability (LogP ~2.5) but high metabolic liability via esterase cleavage. Modify the ester group (e.g., replace with amide) to improve bioavailability .

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